molecular formula C15H27NO5 B1328864 tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate CAS No. 1212152-15-2

tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate

Cat. No. B1328864
CAS RN: 1212152-15-2
M. Wt: 301.38 g/mol
InChI Key: UBRBCIWFTCYRNP-LBPRGKRZSA-N
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Description

The compound tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate is a chiral molecule that is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, properties, and applications are discussed, which can provide insights into the tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is synthesized from 4-methylpyridinium through a series of reactions including SN2 substitution, reduction, oxidation, and acylation, with an overall high yield . Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods could potentially be adapted for the synthesis of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using spectroscopic methods such as NMR and X-ray crystallography. For instance, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . These techniques could be employed to determine the molecular structure of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate.

Chemical Reactions Analysis

The related compounds participate in various chemical reactions. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives undergo reactions with L-selectride to yield hydroxypiperidine carboxylates . Additionally, the use of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate in dipeptide synthesis and as a chiral auxiliary in various transformations is described . These reactions provide a framework for understanding the reactivity of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For instance, the tert-butyldimethylsilylated derivatives of carboxylic acids are analyzed using gas-liquid chromatography and mass spectrometry, which could be relevant for the analysis of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate derivatives . The conformational analysis of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates based on NMR spectra also provides insights into the conformational preferences of similar compounds .

Scientific Research Applications

Synthesis of Derivatives for Medical Applications

  • tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate and its derivatives have been explored for medical applications, particularly in the treatment of tumor viruses. Researchers have developed a synthesis route for key intermediates in the production of CDK9 inhibitors and Ibrutinib, which are valuable in cancer treatment (Hu et al., 2019).

Stereoselective Syntheses for Chiral Compounds

  • The stereoselective synthesis of tert-butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate derivatives has been researched, with a focus on producing specific chiral compounds. These syntheses are crucial for developing pharmaceuticals that require specific isomer forms (Boev et al., 2015).

Anticancer Drug Intermediates

  • The compound has been identified as an important intermediate for small molecule anticancer drugs. Research has optimized the synthesis method for this compound, improving yield and efficiency, which is significant for the development of effective anticancer medications (Zhang et al., 2018).

Computational Studies on Electronic Properties

  • Computational studies have been conducted on tert-butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate to understand its electronic properties and reactivity. This research helps in predicting how the compound behaves in different environments, which is crucial for its application in drug design and synthesis (Vimala et al., 2021).

X-ray Studies for Molecular Structure

  • X-ray studies have revealed detailed information about the molecular structure of tert-butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate derivatives. Understanding these structures is key to manipulating the compound for specific pharmaceutical applications (Didierjean et al., 2004).

Safety and Hazards

As with any chemical compound, handling “tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate” would require appropriate safety measures. This could include using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for this compound would likely depend on its intended applications. For example, if it shows promise as a pharmaceutical, future research could involve further testing its efficacy and safety .

properties

IUPAC Name

tert-butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h11-12H,6-10H2,1-5H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRBCIWFTCYRNP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C(C1)C=O)C(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1(CCN([C@@H](C1)C=O)C(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate

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